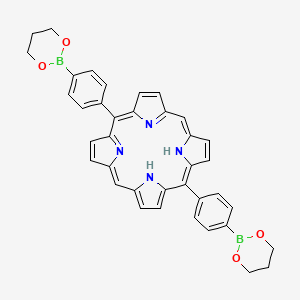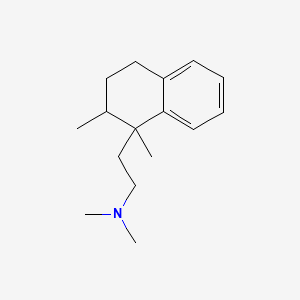
4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl is an organic compound known for its unique structure and properties It consists of a biphenyl core with two imidazole groups attached via methyl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Material Science: The compound is explored for its potential in creating new materials with unique properties, such as luminescent materials and catalysts.
Pharmaceuticals: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, luminescence, and magnetic behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene: Similar structure but with a single benzene ring instead of a biphenyl core.
1,4-Bis(imidazol-1-ylmethyl)benzene: Lacks the methyl groups on the imidazole rings.
Uniqueness
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with single benzene rings. This structural feature enhances its ability to form more complex and stable coordination polymers and MOFs .
Eigenschaften
Molekularformel |
C22H22N4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-methyl-1-[[4-[4-[(2-methylimidazol-1-yl)methyl]phenyl]phenyl]methyl]imidazole |
InChI |
InChI=1S/C22H22N4/c1-17-23-11-13-25(17)15-19-3-7-21(8-4-19)22-9-5-20(6-10-22)16-26-14-12-24-18(26)2/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
QXAALVDNORMRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C3=CC=C(C=C3)CN4C=CN=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)











